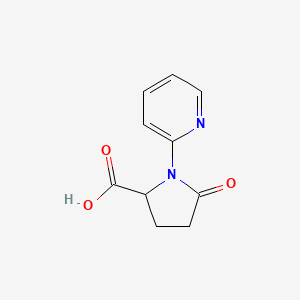
5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid
Descripción general
Descripción
5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is a compound with the CAS Number: 2089674-26-8 . It has a molecular weight of 206.2 . It belongs to the class of organic compounds known as alpha amino acid amides .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid, can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors . The second strategy involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid is characterized by the pyrrolidine ring and its derivatives . The InChI Code for this compound is 1S/C10H10N2O3/c13-9-5-4-7 (10 (14)15)12 (9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2, (H,14,15) .Chemical Reactions Analysis
The pyrrolidine ring in the structure of 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Aplicaciones Científicas De Investigación
Spectroscopic and Quantum Mechanical Studies
5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid and its derivatives have been extensively studied for their spectroscopic properties using techniques such as FT-IR, NMR, and UV. Quantum chemical methods provide insights into the molecule's electronic properties, including Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. These studies contribute to a deeper understanding of the molecule's reactivity and potential applications in materials science and pharmaceuticals (Devi, Bishnoi, & Fatma, 2020).
Synthesis and Biological Activity Prediction
Research into novel synthetic pathways has led to the development of bicyclic systems containing the 5-oxopyrrolidine structure. One-pot condensation techniques have been utilized to synthesize these compounds, with biological activity predictions suggesting potential pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).
Spin Labeling and Molecular Frameworks
The molecule serves as a precursor in the synthesis of pyrrolidin-1-oxyl derivatives, which are valuable in spin labeling for studying molecular dynamics in biological systems. These derivatives provide insights into molecular interactions and structural analysis in a variety of research contexts (Hideg & Lex, 1984).
Adsorption and Environmental Applications
A metal-organic framework (MOF) incorporating 5-oxo-pyrrolidine-2-carboxylic acid demonstrates excellent adsorption properties for anionic dyes, offering potential for wastewater treatment and environmental cleanup. The MOF's structure facilitates rapid and selective dye removal, highlighting the molecule's utility in environmental engineering (Zhao et al., 2020).
Antibacterial Potential
Derivatives of 5-oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid have been synthesized and tested for antibacterial activity, showing promise as potential antibacterial drugs. These studies underscore the molecule's significance in the development of new therapeutics against resistant bacterial strains (Devi et al., 2018).
Direcciones Futuras
The pyrrolidine ring, a key feature of 5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid, is a versatile scaffold in drug discovery . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring make it a promising area for future research .
Propiedades
IUPAC Name |
5-oxo-1-pyridin-2-ylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c13-9-5-4-7(10(14)15)12(9)8-3-1-2-6-11-8/h1-3,6-7H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRSTOYPNAEAIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1C(=O)O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(pyridin-2-yl)pyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



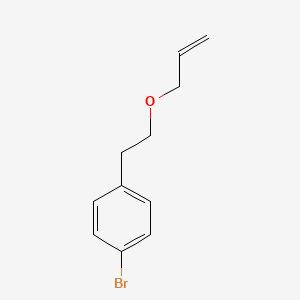
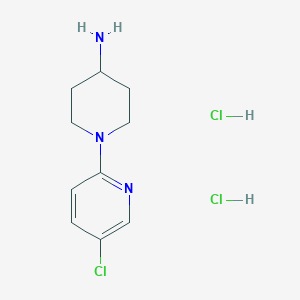
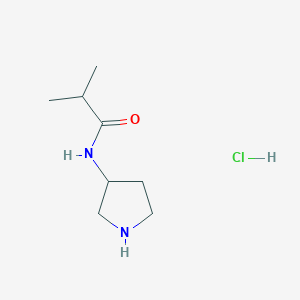
![8-(4-Bromophenoxy)-1,4-dioxaspiro[4.5]decane](/img/structure/B1469400.png)
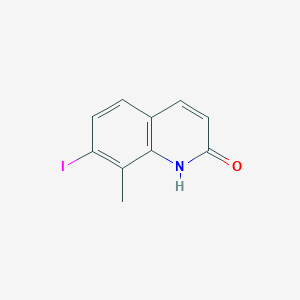
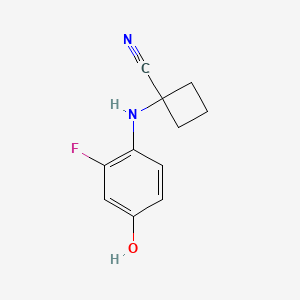
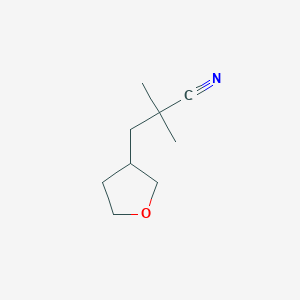
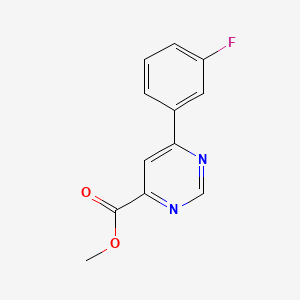
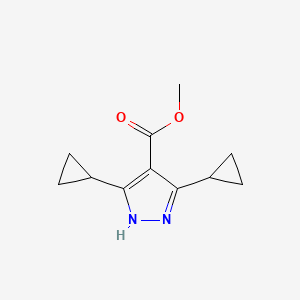
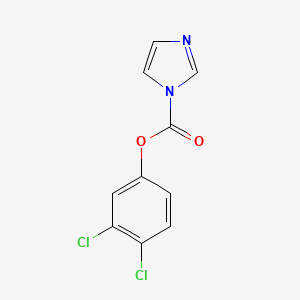
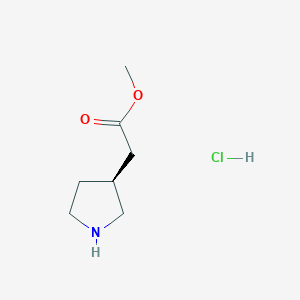
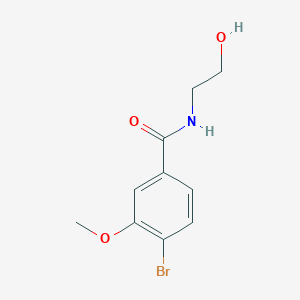
![(1-bromo-6,7-dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine](/img/structure/B1469416.png)
![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]Cyclopentanol](/img/structure/B1469417.png)